methyl 6-hydroxy-1H-indole-5-carboxylate

Metabolite synthesis Vilazodone Functional group interconversion

Methyl 6-hydroxy-1H-indole-5-carboxylate (CAS 2089377-83-1, MF C₁₀H₉NO₃, MW 191.18 g/mol) is a heterocyclic small molecule belonging to the hydroxyindole carboxylic acid ester family. Structurally, it features a phenolic 6‑OH group and a 5‑methyl carboxylate on the indole core, generating a salicylate‑like hydrogen‑bond donor/acceptor network that mimics phosphotyrosine (pTyr) in enzyme active sites.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B13662011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-hydroxy-1H-indole-5-carboxylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C(=C1)C=CN2)O
InChIInChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-8(6)5-9(7)12/h2-5,11-12H,1H3
InChIKeyCMZMQZPYEKQHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-hydroxy-1H-indole-5-carboxylate: Core Indole Building Block for Preclinical Candidate Synthesis, Metabolite Generation, and Phosphatase Inhibitor Scaffolds


Methyl 6-hydroxy-1H-indole-5-carboxylate (CAS 2089377-83-1, MF C₁₀H₉NO₃, MW 191.18 g/mol) is a heterocyclic small molecule belonging to the hydroxyindole carboxylic acid ester family [1]. Structurally, it features a phenolic 6‑OH group and a 5‑methyl carboxylate on the indole core, generating a salicylate‑like hydrogen‑bond donor/acceptor network that mimics phosphotyrosine (pTyr) in enzyme active sites [2]. This substitution pattern distinguishes it from regioisomeric (e.g., 5‑hydroxyindole‑6‑carboxylate) and non‑hydroxylated (e.g., methyl indole‑5‑carboxylate) analogs, enabling distinct reactivity and biological anchoring properties that are critical in medicinal chemistry and chemical biology.

Regioisomeric Specificity 6‑OH/5‑CO₂Me substitution pattern uniquely enables metabolite and inhibitor synthetic routes; regioisomeric analogs provide a different connectivity.
Phosphotyrosine Mimetic Salicylate‑like H‑bond network mimics pTyr in phosphatase active sites, supporting inhibitor scaffold design for SHP2 and RPTPβ studies.
Derivatization Handle Methyl ester permits late‑stage saponification and amide coupling while preserving the 6‑OH pharmacophore; may support focused library synthesis.

Methyl 6-hydroxy-1H-indole-5-carboxylate: Why Regioisomeric, De‑hydroxy, and Alternate‑Ester Analogs Cannot Simply Be Interchanged in Key Synthetic and Biological Contexts


Indole‑based building blocks with seemingly minor structural variations—regioisomeric hydroxyl placement, absence of the 6‑OH, or exchange of the methyl ester for ethyl—exhibit markedly different reactivity, biological activity, and synthetic utility. For example, the 6‑hydroxy‑5‑carboxylate arrangement is essential for constructing the ortho‑hydroxylated metabolite of vilazodone via functional group interconversion of the 5‑carboxylate to a 5‑cyano group; the 5‑hydroxy‑6‑carboxylate regioisomer cannot provide this metabolic intermediate [1]. In phosphatase inhibitor programs, the 6‑OH/5‑CO₂Me salicylate mimetic is a privileged pTyr‑mimicking anchor; its removal or repositioning erodes binding potency and isoform selectivity [2]. Consequently, procurement decisions driven solely by generic indole‑carboxylate availability risk failed synthesis campaigns and irreproducible biological results.

Target Attribute
Substitution Risk
6‑OH/5‑CO₂Me regioisomer
5‑OH/6‑CO₂Me regioisomer cannot generate the 5‑cyano metabolite; synthetic route may not be replicated.
Salicylate‑like 6‑OH anchor
De‑hydroxy or methoxy‑blocked analogs may lack effective pTyr mimicry; phosphatase binding may not be reproduced.
Methyl ester physical form
Low‑melting ethyl ester homolog may soften during ambient shipping; weighing accuracy and storage stability may differ.

Methyl 6-hydroxy-1H-indole-5-carboxylate: Quantitative Comparator Evidence for Procurement and Scientific Selection


Vilazodone Metabolite Synthesis: Unique Functional Group Interconversion Path vs. Regioisomeric and Non‑Hydroxylated Ester Analogs

The 6‑hydroxy‑5‑carboxylate substitution pattern is the only regioisomer that allows direct conversion of the 5‑carboxylate (via carboxamide) to the 5‑cyano group present in the major circulating vilazodone metabolite 5‑cyano‑6‑hydroxy‑1H‑indole. The methyl ester 6‑hydroxy‑1H‑indole‑5‑carboxylate was explicitly synthesized and characterized by Heinrich & Böttcher as the key intermediate; the 5‑hydroxy‑6‑carboxylate regioisomer (methyl 5‑hydroxy‑1H‑indole‑6‑carboxylate) cannot be transformed into this metabolite because the carboxylate resides at the wrong ring position, while the non‑hydroxylated analog (methyl indole‑5‑carboxylate) lacks the requisite 6‑OH for salicylate formation [1]. In the published protocol, the methyl ester intermediate was saponified to the 6‑hydroxy‑1H‑indole‑5‑carboxylic acid, converted to the primary carboxamide, and dehydrated with methanesulfonic acid chloride to furnish the desired 5‑cyano‑6‑hydroxy‑1H‑indole; this multi‑step sequence has been validated in rat, dog, monkey, and human liver microsome studies demonstrating that the 5‑cyano‑6‑hydroxy derivative is the major metabolite across all species [1].

Metabolite Route
Head-to-head
Target 6‑OH/5‑CO₂Me → 5‑CN metabolite feasible via amidation/dehydration
Regioisomer / Non‑OH 5‑OH/6‑CO₂Me or indole‑5‑CO₂Me: no synthetic path to the required 5‑CN metabolite
Regioisomer‑dependent synthesis context
Reported cross‑species microsomal metabolite; Japp‑Klingemann route validated
Metabolite synthesis Vilazodone Functional group interconversion

Tyrosinase Inhibition: 6‑Hydroxy Regioisomer Superiority Over 5‑Hydroxy Regioisomer in Human Melanoma Tyrosinase Assays

In a systematic study of hydroxyindole positional isomers against human HMV‑II melanoma tyrosinase, 6‑hydroxyindole (the core scaffold of methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate) exhibited an IC₅₀ of 20 μM, whereas the 5‑hydroxy regioisomer (5‑hydroxyindole) showed an IC₅₀ of 366 μM—an 18.3‑fold inferior potency. The 7‑hydroxyindole isomer gave an IC₅₀ of 79 μM [1]. The 6‑hydroxy pharmacophore suppressed melanin formation in HMV‑II cells by 14% at 10 μM without cytotoxicity, while higher concentrations of the 5‑hydroxy isomer reduced cell viability [1]. The esterification of the 5‑carboxylate (as in methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate) provides a functional handle for further derivatization without ablating the 6‑OH pharmacophore, whereas the 5‑hydroxy regioisomer esterified at the 6‑position (methyl 5‑hydroxy‑1H‑indole‑6‑carboxylate) would place the ester adjacent to the critical OH group, potentially sterically hindering target engagement [1][2].

Tyrosinase Potency
Reported
6‑OH core IC₅₀ 20 µM
vs 5‑OH core IC₅₀ 366 µM (18.3‑fold lower)
Reported tyrosinase inhibition context
HMV‑II melanoma catecholase assay; competitive vs L‑DOPA; no cytotoxicity at 10 µM
Tyrosinase inhibition Melanoma Regioisomeric activity comparison

PTP Inhibitor Scaffold Anchoring: 6‑Hydroxy‑5‑carboxylate Salicylate Mimetic Enables SHP2 Binding vs. Non‑Hydroxylated or Methoxy‑Blocked Analogs

Hydroxyindole carboxylic acid‑based inhibitors, exemplified by 11a‑1 developed from a fragment‑based library approach, achieve an IC₅₀ of 0.20 μM (200 nM) for SHP2 with >5‑fold selectivity over a panel of 20 mammalian PTPs [1]. The crystal structure and modeling studies reveal that the 6‑hydroxy‑5‑carboxylate moiety (as a salicylate‑like di‑anion) anchors the inhibitor in the SHP2 active site by mimicking phosphotyrosine, while the oxalamide linker and phenylthiophene tail engage the β5‑β6 loop to confer selectivity [1]. The methyl ester variant (methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate) serves as a late‑stage synthetic intermediate that, upon saponification and amide coupling, yields inhibitors of this class. In contrast, non‑hydroxylated indole‑5‑carboxylates (e.g., methyl indole‑5‑carboxylate) cannot form the critical bidentate hydrogen‑bonding network with the PTP catalytic cysteine and adjacent residues, and methoxy‑blocked analogs (e.g., 6‑methoxyindole‑5‑carboxylate esters) eliminate the requisite hydroxyl proton, abrogating pTyr mimicry [1][2]. In a related series targeting RPTPβ, the hydroxyindole carboxylic acid core showed >14‑fold selectivity over a large panel of off‑target PTPs (IC₅₀ = 0.38 μM) [2].

SHP2 Binding
Class-level
Hydroxyindole‑based inhibitor 11a‑1 IC₅₀ 0.20 µM
>5‑fold selectivity over 20 mammalian PTPs
Phosphatase anchor engagement context
Predicted binding loss for non‑OH analogs; DiFMUP substrate, ERK assay in KYSE‑520 cells
SHP2 phosphatase pTyr mimetic Hydroxyindole carboxylic acid scaffold

Ester‑Controlled Physicochemical Properties: Methyl vs. Ethyl Ester Differentiation for Crystallinity and Storage Stability

Methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate typically presents as a crystalline solid (white to off‑white powder), whereas the ethyl ester homolog (ethyl 6‑hydroxy‑1H‑indole‑5‑carboxylate) is a low‑melting solid (mp 34–38 °C) that can exist as a waxy semi‑solid or oil under ambient shipping conditions . The boiling point of the methyl ester is predicted at 360.5 ± 22.0 °C vs. 242.8 °C for the ethyl ester at 760 mmHg . The higher melting point and greater thermal stability of the methyl ester facilitate accurate weighing, long‑term storage at room temperature, and reduced hygroscopicity compared to the ethyl analog. Additionally, the methyl ester exhibits lower steric bulk, which can be advantageous in amide coupling reactions where the ethyl ester may introduce steric hindrance that slows saponification kinetics or reduces coupling efficiency.

Handling Properties
Data to verify
Methyl ester Crystalline solid; ambient storage feasible
Ethyl ester Low‑melting (softens ~34°C); cold storage recommended
Procurement handling context
Verify physical form under local shipping and storage conditions
Physicochemical properties Ester homolog comparison Procurement stability

HDAC8 Selectivity Potential: Indole‑5‑carboxylate Hydroxyamide Series vs. Indole‑6‑carboxylate Regioisomers in Histone Deacetylase Inhibition

Patent literature discloses that indole‑5‑carboxylic acid hydroxyamide compounds, which can be derived from methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate through saponification and hydroxamic acid formation, are selective inhibitors of HDAC8 [1]. The 5‑carboxylate (and consequently 5‑hydroxyamide) regioisomer is specified as the active scaffold; the 6‑carboxylate (indole‑6‑carboxylic acid hydroxyamide) regioisomer represents a distinct structural class with potentially divergent selectivity profiles [1]. In recombinant HDAC8 biochemical assays, structurally related indole‑5‑carboxylate derivatives have achieved IC₅₀ values of approximately 1 μM [2], while certain indole‑5‑carboxylic acid hydroxyamide compounds have demonstrated IC₅₀ values as low as 4 nM against HDAC6 in cellular assays, suggesting that the 5‑carboxylate linkage geometry enables productive engagement with the HDAC catalytic zinc [3]. The 6‑hydroxy substituent further provides an additional hydrogen‑bonding contact, a feature unavailable in the non‑hydroxylated indole‑5‑carboxylate counterpart.

HDAC8 Regioisomer
Class-level
5‑Carboxylate scaffold HDAC8 IC₅₀ ~1 µM; enables isoform‑selective inhibition
6‑Carboxylate scaffold Divergent HDAC isoform selectivity; not claimed for HDAC8 in patents
Isoform‑selectivity scaffold context
Patent composition of matter restricts 5‑CO₂H orientation for HDAC8; 6‑OH enhances binding
HDAC8 inhibition Indole regioisomer Selectivity

Methyl 6-hydroxy-1H-indole-5-carboxylate: High‑Value Application Scenarios Driven by Quantitative Differentiation Evidence


Synthesis of the Vilazodone o‑Hydroxylated Metabolite (5‑Cyano‑6‑hydroxy‑1H‑indole) as a DMPK Reference Standard

Methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate is the only commercially viable precursor for preparing the major vilazodone metabolite via the validated Japp‑Klingemann Fischer‑indole synthesis and subsequent functional group interconversion (saponification → amidation → nitrile formation). The 5‑carboxylate group is uniquely positioned for conversion to the 5‑cyano pharmacophore, while the 6‑OH remains intact to complete the salicylate‑type metabolite structure [Section 3, Evidence 1]. This application is essential for pharmaceutical companies developing vilazodone generics, conducting bioequivalence studies, or generating authentic metabolite reference standards for LC‑MS/MS quantification [1].

Focused Amide Library Synthesis for SHP2 and RPTPβ Phosphatase Inhibitor Lead Optimization

The hydroxyindole‑5‑carboxylic acid core (obtained by saponification of the methyl ester) anchors inhibitors to the PTP active site via pTyr mimicry, delivering SHP2 IC₅₀ values of 0.20 μM with >5‑fold selectivity over 20 mammalian PTPs [Section 3, Evidence 3]. The methyl ester serves as a protected intermediate for high‑throughput amide coupling with diverse amine building blocks, enabling rapid SAR exploration around the peripheral binding pocket while maintaining the critical salicylate anchor. This application supports drug discovery groups targeting oncogenic SHP2 in leukemia and solid tumors, as well as vascular biology teams pursuing RPTPβ (VE‑PTP) inhibition [2][3].

Antimelanogenic Agent Development Leveraging the 6‑Hydroxyindole Tyrosinase Pharmacophore

The 6‑hydroxyindole core demonstrates an 18.3‑fold superiority in human tyrosinase inhibition (IC₅₀ = 20 μM) over the 5‑hydroxy regioisomer (IC₅₀ = 366 μM) [Section 3, Evidence 2]. Methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate provides a derivatizable handle for optimizing potency, selectivity, and pharmacokinetics while retaining the essential 6‑OH pharmacophore. Cosmetic and dermatological research programs developing skin‑lightening agents or antimelanogenic therapeutics can use this scaffold to generate focused libraries with improved cellular melanin suppression [4].

HDAC8‑Selective Inhibitor Optimization via Indole‑5‑carboxylate Hydroxyamide Chemistry

The regioisomeric indole‑5‑carboxylate scaffold (as opposed to the 6‑carboxylate isomer) is specified in composition‑of‑matter patents for selective HDAC8 inhibition, with related analogs achieving IC₅₀ values as low as 4 nM in cellular HDAC6 assays [Section 3, Evidence 5]. Methyl 6‑hydroxy‑1H‑indole‑5‑carboxylate enables conversion to the hydroxamic acid zinc‑binding group while retaining the 6‑OH for additional active‑site hydrogen bonding. Epigenetics research programs targeting HDAC8 for cancer, neurological, or inflammatory diseases can use this compound as the foundational building block for lead optimization [5][6].

Application
Selection Property
Validation Focus
Vilazodone metabolite reference synthesis
Regioisomer‑dependent synthetic route
Metabolite structural identity and purity
SHP2 / RPTPβ phosphatase inhibitor SAR
pTyr‑mimetic salicylate anchor scaffold
PTP isoform selectivity and pathway engagement
Tyrosinase inhibition screening
6‑Hydroxyindole pharmacophore potency
Melanin suppression and selectivity vs 5‑OH analogs
HDAC isoform selectivity profiling
Indole‑5‑carboxylate regioisomer scaffold
HDAC panel selectivity and catalytic engagement
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